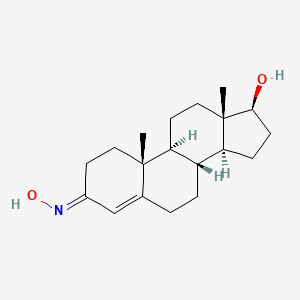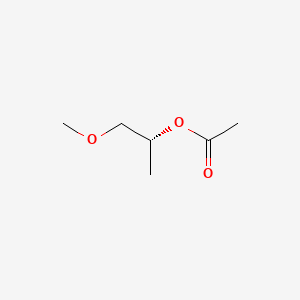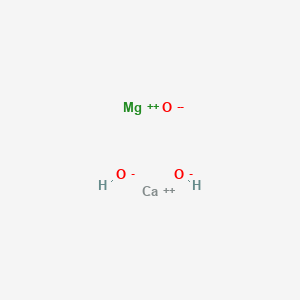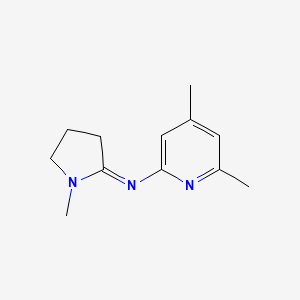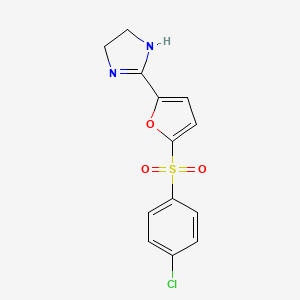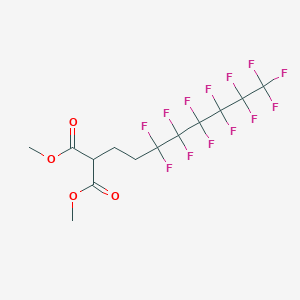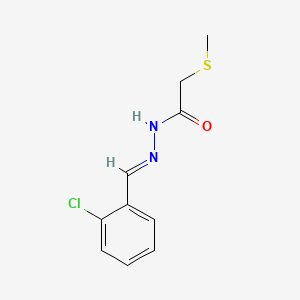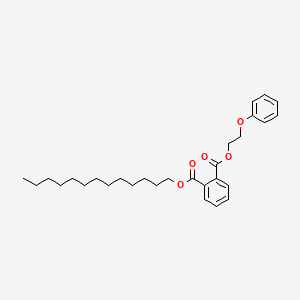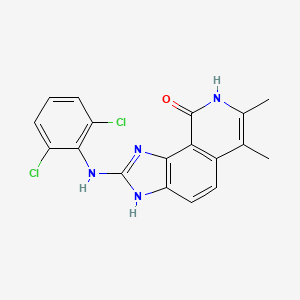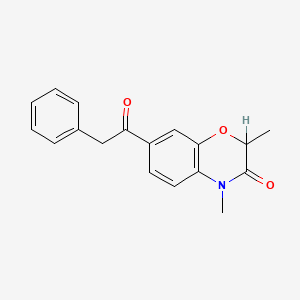
2,4-Dimethyl-7-(phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-二甲基-7-(苯乙酰基)-2H-1,4-苯并恶嗪-3(4H)-酮是一种结构独特的复杂有机化合物,包含一个苯并恶嗪酮核心
准备方法
合成路线和反应条件
2,4-二甲基-7-(苯乙酰基)-2H-1,4-苯并恶嗪-3(4H)-酮的合成通常涉及多个步骤,从易于获得的起始原料开始。一种常见的合成路线包括以下步骤:
苯并恶嗪酮核的形成: 此步骤涉及将适当的前体环化形成苯并恶嗪酮环。反应条件通常包括使用强酸或碱作为催化剂。
苯乙酰基的引入: 苯乙酰基通过酰化反应引入,通常在碱(如吡啶)的存在下使用苯乙酰氯。
甲基化: 最后一步是将苯并恶嗪酮核在 2 位和 4 位进行甲基化。这可以使用甲基碘和强碱(如氢化钠)来实现。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、自动化合成和严格的质量控制措施,以确保高纯度和高产率。
化学反应分析
反应类型
2,4-二甲基-7-(苯乙酰基)-2H-1,4-苯并恶嗪-3(4H)-酮经历各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化锂铝或硼氢化钠)进行。
取代: 该化合物可以进行亲核取代反应,特别是在苯乙酰基上。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干燥的乙醚中的氢化锂铝。
取代: 在碱的存在下,胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
2,4-二甲基-7-(苯乙酰基)-2H-1,4-苯并恶嗪-3(4H)-酮有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或生物化学分析中配体的潜力。
医药: 探讨其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机制
2,4-二甲基-7-(苯乙酰基)-2H-1,4-苯并恶嗪-3(4H)-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能通过与活性位点结合来抑制某些酶,从而阻断其活性。此外,它可能与参与炎症或细胞增殖的细胞途径相互作用,从而导致其潜在的治疗效果。
相似化合物的比较
类似化合物
- 2,4-二甲基庚烷
- 2,4-二甲基癸烷
- 2,4-二甲基十一烷
独特性
与这些类似的化合物相比,2,4-二甲基-7-(苯乙酰基)-2H-1,4-苯并恶嗪-3(4H)-酮由于其苯并恶嗪酮核心和苯乙酰基的存在而独一无二
属性
CAS 编号 |
135420-26-7 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
2,4-dimethyl-7-(2-phenylacetyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H17NO3/c1-12-18(21)19(2)15-9-8-14(11-17(15)22-12)16(20)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |
InChI 键 |
OKCCBBRDGLKTMM-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



